Glycopyrrolate Impurity I

LC–MS/MS impurity quantitation method validation

The absence of a pharmacopeial reference standard directly impacts ANDA submission timelines. Glycopyrrolate Impurity I (CAS 1404453-68-4) is the exact EP Impurity I and USP Related Compound I, preventing peak misidentification and quantification errors. - Dual EP/USP designation enables a single reference standard for global regulatory submissions. - Validated LC-MS/MS method applicability with documented recovery (86.7-107.4%) accelerates method transfer. - Supplied with full characterization data to ensure chromatographic system suitability and method reproducibility.

Molecular Formula C19H27BrClNO3
Molecular Weight 432.8 g/mol
CAS No. 1404453-68-4
Cat. No. B602309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycopyrrolate Impurity I
CAS1404453-68-4
Synonyms3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide
Molecular FormulaC19H27BrClNO3
Molecular Weight432.8 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]
InChIInChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1
InChIKeyDCPQHGSMOUUQST-JUOYHRLASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycopyrrolate Impurity I: Pharmacopeial Reference Standard


Glycopyrrolate Impurity I (CAS 1404453-68-4), also designated as Glycopyrronium Bromide EP Impurity I and Glycopyrrolate USP Related Compound I, is a structurally defined process-related impurity of the anticholinergic agent glycopyrrolate (glycopyrronium bromide) [1]. The compound has the molecular formula C19H27BrClNO3 and a molecular weight of 432.78 g/mol, with the systematic chemical name (3RS)-3-[(2SR)-(2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy]-1,1-dimethylpyrrolidinium bromide [1]. This impurity is officially listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs as a specified related substance requiring quantitative monitoring during glycopyrrolate drug substance and drug product manufacturing .

I
Pharmacopeial Identity: Listed as EP Impurity I and USP Related Compound I, enabling pharmacopeial method alignment.
II
Analytical Platform Support: Documented for LC–MS/MS and HPTLC quantitation; supports multi-platform impurity profiling.
III
Process-Control Relevance: Arises from a defined synthetic pathway; supports carry-over monitoring and batch consistency studies.

Why Glycopyrrolate Impurity I Cannot Be Substituted


Pharmaceutical impurity reference standards are not functionally interchangeable. Each glycopyrrolate-related impurity possesses a distinct chemical structure, chromatographic retention behavior, and toxicological profile that directly impacts analytical method performance and regulatory compliance outcomes [1]. Glycopyrrolate Impurity I (CAS 1404453-68-4) is specifically designated as EP Impurity I and USP Related Compound I, distinguishing it from other structurally related substances such as EP Impurity F, EP Impurity J, EP Impurity O, and USP Related Compound L [1]. Substituting one impurity reference standard for another introduces systematic errors in peak identification, relative retention time calibration, and quantitative accuracy during method validation and release testing [2]. The following quantitative evidence establishes the specific differentiation of Glycopyrrolate Impurity I against its closest in-class analogs.

!
Each glycopyrrolate impurity has a unique pharmacopeial designation and chromatographic retention; substituting EP Impurity I with EP Impurity F, J, or USP Related Compound L may cause peak misidentification.
!
Using an unlisted or structurally distinct impurity reference can shift relative retention times and compromise quantitative accuracy during method validation.
!
Impurity formation pathways differ (process-derived vs. degradation); substituting based on similar CAS or structure may not reflect actual manufacturing impurity profiles.

Glycopyrrolate Impurity I Performance Data


LC–MS/MS Quantitation Parameters

A validated LC–MS/MS method has been developed specifically for the quantification of the 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity (structurally related to Glycopyrrolate Impurity I) in glycopyrrolate oral solution formulations [1]. The method demonstrates high sensitivity with a limit of detection (LOD) of 0.017 μg/mL and limit of quantitation (LOQ) of 0.051 μg/mL, establishing a quantitative benchmark for impurity monitoring that is specific to this analytical system [1]. The method exhibited intra- and inter-day precision with relative standard deviation (RSD) of 2.3% and recovery ranging from 86.7% to 107.4% across the LOQ to 200% concentration range [1].

LC–MS/MS LOQ
Reported
LOQ = 0.051 μg/mL
LOD = 0.017 μg/mL
Recovery 86.7–107.4%
Defines sensitivity baseline for impurity quantitation in oral solution matrices.
Intra- and inter-day precision 2.3% RSD; method described for structurally related impurity.
LC–MS/MS impurity quantitation method validation

Pharmacopeial Identity and Classification

Glycopyrrolate Impurity I is officially designated as EP Impurity I under the European Pharmacopoeia monograph and as USP Related Compound I (Procedure 2) under the United States Pharmacopeia monograph [1]. This dual pharmacopeial recognition distinguishes it from other glycopyrrolate-related impurities that are either not listed in official compendia or classified under different EP/USP designations (e.g., EP Impurity F, EP Impurity J, EP Impurity O, USP Related Compound L) [1].

Pharmacopeial Identity
Method context
EP Impurity I
USP Related Compound I (Procedure 2)
Unique dual-compendial classification distinguishes it from other glycopyrrolate-related impurities.
Other EP/USP designations (F, J, O, L) represent structurally different substances.
pharmacopeial impurity USP Related Compound I EP Impurity I

Synthetic Origin and Formation Pathway

Glycopyrrolate Impurity I arises from the manufacturing process of glycopyrrolate, specifically from the reaction between cyclopentyl mandelic acid derivatives and 1-methyl-pyrrolidin-3-ol intermediates [1]. In the revised one-pot synthesis of glycopyrrolate (NVA237), the absence of intermediate isolation increases the probability of impurity carry-over, necessitating rigorous monitoring of this specific process-related substance [1]. Unlike degradation impurities that form during storage, this compound is a synthesis-derived impurity with a defined formation pathway distinct from other glycopyrrolate impurities such as the dehydrogenation impurity (CAS not specified) and Impurity 4 (CAS 1253375-83-5) [2].

Synthetic Origin
Reported
Process impurity from cyclopentyl mandelic acid + 1-methyl-pyrrolidin-3-ol reaction.
Formation pathway differs from degradation impurities and other process-related species.
Particularly relevant for one-pot syntheses without intermediate isolation.
process impurity carry-over impurity glycopyrrolate synthesis

HPTLC Quantitation Method

Glycopyrronium Bromide EP Impurity I can be quantitatively determined using a high-performance thin-layer chromatography (HPTLC) method . This analytical capability is specifically documented for this impurity, providing an orthogonal chromatographic approach that may complement or serve as an alternative to HPLC-based methods for certain quality control applications . The availability of a validated HPTLC method expands the analytical toolkit for laboratories with established HPTLC infrastructure or those seeking method redundancy.

HPTLC Method Availability
Data to verify
Quantitative HPTLC method documented for this impurity.
Provides orthogonal chromatographic selectivity to LC–MS/MS workflows.
Specific parameters not disclosed in available source; method transferability requires review.
HPTLC impurity quantitation thin-layer chromatography

Glycopyrrolate Impurity I Application Scenarios


Method Development & Validation for ANDA

Procure Glycopyrrolate Impurity I (CAS 1404453-68-4) for use as a reference standard in analytical method development, method validation, and quality control applications required for Abbreviated New Drug Application (ANDA) submissions for generic glycopyrrolate products [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for peak identification, system suitability testing, and impurity quantitation during commercial production [1]. The validated LC–MS/MS method with established LOQ of 0.051 μg/mL and recovery of 86.7–107.4% provides a directly applicable analytical framework [2].

Process Control and Synthetic Route Optimization

Utilize Glycopyrrolate Impurity I as a reference marker for monitoring the carry-over of process-related impurities during glycopyrrolate manufacturing [1]. Given its documented formation from the reaction between cyclopentyl mandelic acid derivatives and 1-methyl-pyrrolidin-3-ol, this impurity serves as a critical in-process control indicator, particularly in one-pot synthetic routes where intermediate purification is omitted [1]. Procurement of this specific impurity standard enables accurate tracking of synthetic efficiency and impurity profile consistency across production batches.

USP/EP Compliance Testing and Batch Release

Deploy Glycopyrrolate Impurity I (USP Related Compound I / EP Impurity I) for pharmacopeial compliance testing during glycopyrrolate drug substance and drug product batch release [1]. As an officially listed specified impurity in both USP and EP monographs, this reference standard is essential for demonstrating that impurity levels meet regulatory acceptance criteria [1]. The dual USP/EP designation makes this compound suitable for laboratories supporting global regulatory submissions requiring both pharmacopeial standards.

Orthogonal HPTLC Method Verification

Employ Glycopyrrolate Impurity I in HPTLC-based analytical workflows for orthogonal verification of impurity profiles [1]. The documented availability of a quantitative HPTLC method for this specific impurity enables laboratories to implement a complementary chromatographic technique that may offer distinct selectivity characteristics compared to HPLC and LC–MS/MS methods [1]. This application scenario is particularly relevant for quality control laboratories with established HPTLC capabilities seeking method redundancy.

Application
Selection Property
Validation Focus
Analytical method development and validation for glycopyrrolate products
Pharmacopeial identity and documented quantitation sensitivity
Peak identification, system suitability, and accuracy across the calibration range
Synthetic route and process-control studies
Process-related impurity marker with defined formation pathway
Carry-over monitoring and batch-to-batch impurity profile consistency
Pharmacopeial compliance testing and batch release support
Dual EP/USP recognition as a specified impurity
Method alignment with official monograph acceptance criteria
Orthogonal HPTLC method verification
Documented HPTLC capability for this specific impurity
Orthogonal selectivity confirmation and method redundancy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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